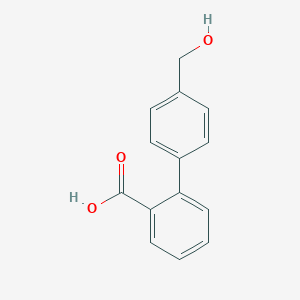

2-(4-Hydroxymethylphenyl)benzoic acid

Overview

Description

2-(4-Hydroxymethylphenyl)benzoic acid is a compound that can be associated with various chemical studies and applications. While the exact compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and molecular structures have been discussed extensively. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been explored, which are structurally related to the compound . Additionally, the molecular and crystal structures of matrices for MALDI-TOF-MS, including 2-(4-hydroxyphenylazo)benzoic acid, have been elucidated, providing insights into the structural aspects of similar compounds .

Synthesis Analysis

The synthesis of related hydroxybenzoic acid derivatives has been described in several papers. A key synthesis route involves the formation of the benzene ring by base-catalyzed condensation, as demonstrated in the synthesis of 4-Hydroxy[1-13C]benzoic acid . Another paper discusses the synthesis of 2-hydroxy-4-methyl benzoic acid through the reaction of formyl acetone and acetoacetic ester, which could provide insights into the synthesis of 2-(4-Hydroxymethylphenyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid can be inferred from studies on similar compounds. For example, the molecular and crystal structures of 2-hydroxybenzoic acid have been determined using electron diffraction and theoretical calculations, which could be relevant to understanding the structure of the compound . Additionally, the molecular structures of benzoic acid derivatives have been investigated using DFT methods, providing a basis for analyzing the molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid .

Chemical Reactions Analysis

The chemical reactions involving hydroxybenzoic acid derivatives have been studied, such as the metabolism of biphenyl to produce benzoic acid derivatives by Pseudomonas putida . The azo-hydrazone tautomerism and acid-base dissociation in solution of azo-benzoic acids are also relevant to understanding the chemical behavior of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives can be gleaned from the spectroscopic and molecular structure investigations. For instance, the vibrational wavenumbers, infrared intensities, and Raman activities of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid have been calculated, which could be similar to those of 2-(4-Hydroxymethylphenyl)benzoic acid . The thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures have also been calculated for related compounds .

Scientific Research Applications

Biodegradation and Environmental Applications

- Degradation by Pseudomonas Putida : The compound plays a role in the degradation of biphenyl by Pseudomonas putida, resulting in the formation of benzoic acid and other products, suggesting its utility in bioremediation processes (Catelani et al., 1973).

- Photodecomposition Studies : Research on the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to 2-(4-hydroxymethylphenyl)benzoic acid, indicates its potential in environmental applications, such as water treatment and pollution control (Crosby & Leitis, 1969).

Drug Delivery and Pharmaceutical Research

- Complex Formation for Drug Delivery : Research on the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid state forms showcases its potential in drug delivery systems, particularly due to its stability and interaction with carrier systems (Dikmen, 2021).

- Molecular Structure Analysis : Analysis of the molecular and crystal structures of 2-(4-hydroxyphenylazo)benzoic acid aids in the research of matrix-assisted laser desorption/ionization time-of-flight mass spectrum (MALDI-TOF-MS), a technique widely used in pharmaceutical analysis (Qian & Huang, 2005).

Advanced Material Research

- Polymer Synthesis : The synthesis and characterization of polymers using benzoic acid derivatives like 2-(4-hydroxymethylphenyl)benzoic acid has implications in advanced materials science, particularly for the development of high-performance polymers with specific properties (Amarnath & Palaniappan, 2005).

Miscellaneous Applications

- Synthetic Reagents : Research on the use of diphenylphosphino)benzoic acid in the Mitsunobu reaction as a bifunctional reagent opens avenues for its application in organic synthesis and chemical research (Muramoto et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAARHTQCNDPYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572216 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | |

CAS RN |

158144-54-8 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

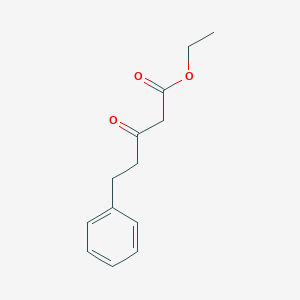

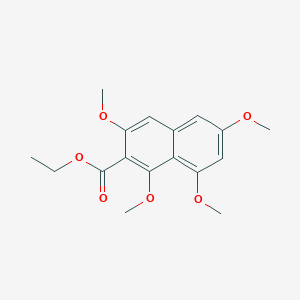

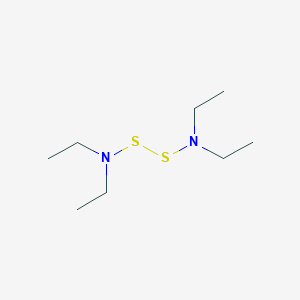

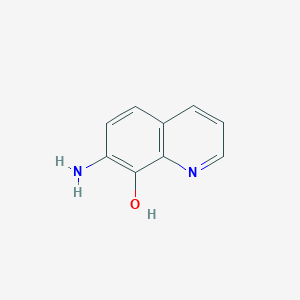

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)